molecular formula C8H7N3O B1281740 N-(2-cyanophenyl)urea CAS No. 55441-25-3

N-(2-cyanophenyl)urea

Cat. No. B1281740
CAS RN: 55441-25-3
M. Wt: 161.16 g/mol
InChI Key: QUAYEHVOVRZTOO-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)urea is a chemical compound that belongs to the urea derivatives. Ureas are organic compounds with the functional group (R1R2N)(R3R4N)C=O, where R1-R4 can be a variety of substituents. The specific structure of N-(2-cyanophenyl)urea suggests it contains a cyanophenyl group attached to the nitrogen atom of the urea moiety.

Synthesis Analysis

The synthesis of urea derivatives can be achieved through various methods. One such method is demonstrated in the synthesis of related compounds where ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is used to convert carboxylic acids to ureas . This process involves the formation of hydroxamic acids from carboxylic acids using a reagent, followed by the reaction of an amine with the produced isocyanate to yield the urea compound. The method is noted for its good yields, lack of racemization, and compatibility with common protecting groups. It also highlights an environmentally friendly aspect as byproducts can be recovered and recycled .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of N-(2-cyanophenyl)urea, related urea derivatives have been characterized using various spectroscopic techniques and X-ray crystallography . These methods can reveal the geometry of the molecule, intermolecular interactions such as hydrogen bonding, and other structural features. For instance, the crystal structure of a related compound, N-(coumarin-3-yl)-N'-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea, includes solvent molecules and displays a two-dimensional layer supramolecular architecture .

Chemical Reactions Analysis

Urea derivatives can exhibit a range of chemical reactivity depending on their substituents. The provided papers do not detail specific reactions of N-(2-cyanophenyl)urea, but urea compounds can generally participate in reactions typical of amides, such as nucleophilic acyl substitution. The presence of a cyanophenyl group could also influence the reactivity, potentially allowing for further functionalization or interaction with other chemical species.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can vary widely. The papers provided do not offer specific data on N-(2-cyanophenyl)urea, but properties such as solubility, melting point, and stability can be inferred from related compounds. For example, the synthesis and characterization of a related urea derivative included analysis by IR, NMR, UV-Vis, and emission spectroscopy, which can provide insights into the electronic structure and functional groups present . Additionally, computational methods like DFT calculations can predict properties such as the HOMO-LUMO gap, which is related to the chemical reactivity and stability of the compound .

Scientific Research Applications

Plant Biology and Agriculture

Urea derivatives, including compounds similar to N-(2-cyanophenyl)urea, have significant applications in plant biology and agriculture. They are known to act as synthetic compounds that can regulate cell division and differentiation in plants. For instance, urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea are used extensively in in vitro plant morphogenesis studies due to their cytokinin-like activity, often exceeding that of adenine compounds. These urea derivatives also specifically enhance adventitious root formation in plants (Ricci & Bertoletti, 2009).

Synthesis and Chemistry

In chemical synthesis, N-(2-cyanophenyl)urea and related compounds are utilized in various synthetic processes. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is an example where urea derivatives are used to synthesize ureas from carboxylic acids. This method is notable for yielding good results without racemization, under milder and simpler reaction conditions. The process is compatible with common N-protecting groups and allows conversion from carboxylic acid to urea in a single pot (Thalluri et al., 2014).

Environmental Impact and Management

In the context of environmental impact and management, urea derivatives play a significant role. Studies have shown that the use of urease inhibitors can effectively reduce emissions of ammonia, nitrous oxide, and nitric oxide from fertilized soils. For example, the use of N-(n-butyl) thiophosphoric triamide (NBPT) as a urease inhibitor with urea fertilization in a Mediterranean barley field significantly reduced emissions and potentially increased grain yield and N uptake, although not statistically significant (Abalos et al., 2012).

Future Directions

There is a growing interest in forming C–N bonds using alternative methods . Shifting toward photochemical or electrochemical processes, as opposed to traditional thermal-based processes, promises the potential for complete electrification of urea synthesis . This shift toward process electrification represents a groundbreaking advancement, the first of many steps, toward achieving deep decarbonization in the chemical manufacturing sector .

properties

IUPAC Name

(2-cyanophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-6-3-1-2-4-7(6)11-8(10)12/h1-4H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAYEHVOVRZTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522808
Record name N-(2-Cyanophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)urea

CAS RN

55441-25-3
Record name N-(2-Cyanophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NV Abbakumova, YG Putsykin, YA Baskakov… - Chemistry of …, 1981 - Springer
A new example of the Dimroth rearrangement in which 4-amino-1H-quinazolin-2-one 3(N)-oxide undergoes isomerization to 4-oximino-1H, 3H-quinazolin-2-one was observed. It is …
Number of citations: 1 link.springer.com

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